(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Description
(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chiral tetrahydroisoquinoline derivative with a fluorine substituent at the 6-position and a carboxylic acid group at the 1-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₁ClFNO₂, with a molecular weight of 231.66 . The (1S) stereochemistry is critical for its biological activity and synthetic applications. It is commonly used as a building block in pharmaceutical synthesis, leveraging the fluorine atom’s electron-withdrawing effects to modulate reactivity and bioavailability.
Properties
IUPAC Name |
(1S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUQREDVYBIZGK-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C2=C1C=C(C=C2)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride typically involves the fluorination of a tetrahydroisoquinoline precursor. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce the fluorine atom at the desired position. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Neuropharmacology
The compound primarily acts as an inhibitor of monoamine oxidase (MAO), specifically targeting both MAO-A and MAO-B enzymes. This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin in the brain, which can have therapeutic implications for conditions like depression and Parkinson's disease.
- Mechanism of Action : By inhibiting MAO enzymes, the compound prevents the breakdown of monoamines, thus enhancing their availability in synaptic clefts. This mechanism is crucial for managing mood disorders and neurodegenerative diseases.
Antidepressant Effects
Research indicates that compounds with MAO-inhibiting properties can exhibit antidepressant effects. The elevation of monoamines is associated with improved mood and cognitive function, making this compound a candidate for further investigation in antidepressant therapies.
Chemical Synthesis
(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid; hydrochloride can be synthesized through various chemical pathways involving fluorination and carboxylation reactions. Its synthesis often involves starting materials that are readily available in chemical libraries.
- Synthetic Route : A common method includes the reaction of 6-fluoro-1,2,3,4-tetrahydroisoquinoline with carboxylic acid derivatives under specific conditions to yield the hydrochloride salt .
Biochemical Research
The compound serves as a valuable tool in biochemical research for studying the role of monoamines in various physiological processes. Its ability to modulate neurotransmitter levels allows researchers to explore pathways involved in mental health disorders.
- Case Studies : Several studies have utilized this compound to investigate its effects on neuronal signaling pathways related to depression and anxiety disorders. For instance, experiments have shown that treatment with this compound can reverse behavioral deficits in animal models of depression .
Mechanism of Action
The mechanism of action of (1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and properties of the target compound with similar tetrahydroisoquinoline derivatives:
Key Observations :
- Substituent Effects : Fluorine and methoxy groups enhance solubility and metabolic stability compared to bulkier groups like trifluoromethyl (CF₃) or dichloro substituents .
- Stereochemical Control : The (R)-6,7-dimethoxy variant achieves high diastereoselectivity (d.r. 3:1) via Petasis and Pomeranz–Fritsch–Bobbitt methods, whereas the (1S)-fluoro compound’s synthesis is less documented .
- Salt Forms : Hydrochloride salts improve water solubility, critical for pharmaceutical formulations .
Physicochemical and Pharmacological Data
- Optical Activity : The (R)-6,7-dimethoxy variant shows significant levorotation ([α]D –59.5), while optical data for the (1S)-fluoro compound are unreported, highlighting a research gap .
- Solubility : Hydrochloride salts (e.g., 6-trifluoromethyl-THIQ) are more water-soluble than free bases, aiding in drug delivery .
Biological Activity
(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid; hydrochloride is a fluorinated derivative of the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorine atom at the 6th position and a carboxylic acid group at the 1st position of the tetrahydroisoquinoline ring system. Its molecular formula is C10H11ClFN2O2 with a molecular weight of 231.65 g/mol. The presence of fluorine enhances its lipophilicity and stability, which are critical for its biological activity.
The biological activity of (1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like depression and anxiety .
- Apoptosis Induction : Studies indicate that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells by interacting with Bcl-2 family proteins. For instance, compounds similar to (1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline have demonstrated significant binding affinities to Bcl-2 and Mcl-1 proteins, leading to enhanced anti-cancer activity .
Anticancer Activity
Research has highlighted the potential anticancer properties of (1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives. In vitro studies have shown that these compounds can:
- Inhibit Cell Proliferation : MTT assays revealed that certain derivatives possess anti-proliferative effects against various cancer cell lines .
- Induce Apoptosis : Specific compounds have been found to activate caspase-3 in Jurkat cells in a dose-dependent manner, indicating their role in promoting apoptosis .
Neuroprotective Effects
The compound's ability to inhibit MAO suggests potential applications in treating neurodegenerative diseases. By preventing the breakdown of critical neurotransmitters, it may help alleviate symptoms associated with conditions like Parkinson's and Alzheimer's disease .
Case Studies and Research Findings
Several studies have documented the biological activities of tetrahydroisoquinoline derivatives:
Q & A
Q. How can the synthesis of (1S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride be optimized for yield and purity?
Methodological Answer: The Pomeranz–Fritsch–Bobbitt cyclization is a key step, requiring precise control of reaction conditions. For example, using 20% HCl under argon in darkness for 72 hours minimizes side reactions, while hydrogenation with 10% Pd-C under a H₂ balloon for 24 hours ensures efficient reduction. Post-reaction purification via trituration with ethanol/water (96%) enhances crystallinity and purity . Monitoring reaction progress with TLC or HPLC is critical to identify intermediates and optimize yield.
Q. What analytical techniques are recommended for assessing the enantiomeric purity of this compound?
Methodological Answer: Polarimetry ([α]D measurements) is essential for enantiomeric excess (e.e.) determination. For instance, a sample with [α]D –63 (c = 0.30, H₂O) indicates high levorotatory purity (99% e.e.) . Complementary methods include chiral HPLC (e.g., using a Chiralpak® column) and NMR with chiral shift reagents. Cross-validation with synthetic intermediates (e.g., Petasis reaction diastereomers resolved via column chromatography) ensures accuracy .
Q. What safety protocols should be followed when handling this hydrochloride salt?
Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Emergency measures for exposure include rinsing with water (15 minutes for skin/eyes) and administering oxygen if inhaled. Storage should be in airtight containers under inert gas (argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of the (1S)-configured tetrahydroisoquinoline core?
Methodological Answer: Chiral auxiliaries like (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol direct stereoselectivity in the Petasis reaction, forming diastereomeric oxazin-2-ones in a 3:1 ratio . Kinetic resolution during crystallization or chromatography (e.g., silica gel with chloroform/methanol) isolates the major diastereomer. Computational modeling (DFT) of transition states may further rationalize selectivity.
Q. What methodologies resolve contradictions in reported enantiomeric excess (e.e.) values for similar tetrahydroisoquinoline derivatives?
Methodological Answer: Variability in e.e. often arises from reaction conditions (e.g., acid strength, temperature) or purification methods. For example, [α]D values for (–)-6,7-dimethoxy derivatives range from –59.5 to –63 due to differences in HCl concentration during cyclization . Systematic studies comparing recrystallization solvents (ethanol/water vs. acetonitrile) and chiral stationary phases (CSPs) in HPLC can reconcile discrepancies.
Q. How can degradation products of this compound be identified under accelerated stability testing?
Methodological Answer: Perform forced degradation studies (e.g., 40°C/75% RH for 3 months) and analyze products via LC-MS/MS. For related hydrochlorides, oxidation at the fluoro group or decarboxylation are common pathways . High-resolution mass spectrometry (HRMS) and ¹⁹F-NMR track fluorine-specific degradation. Compare results with impurity profiles of analogs like ciprofloxacin hydrochloride .
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?
Methodological Answer: Target-based assays (e.g., enzyme inhibition using fluorescence polarization) or cell-based models (e.g., GPCR signaling via cAMP quantification) are recommended. Structural analogs like Quinapril hydrochloride, a tetrahydroisoquinoline-derived ACE inhibitor, provide validation frameworks. Dose-response curves (IC₅₀/EC₅₀) and molecular docking (AutoDock Vina) can link activity to stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
